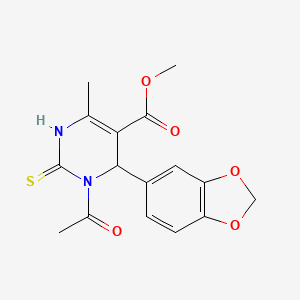

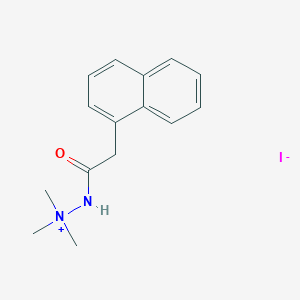

![molecular formula C14H20ClNO B5110875 1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)

1-[3-(4-chlorophenoxy)propyl]piperidine

Descripción general

Descripción

1-[3-(4-chlorophenoxy)propyl]piperidine, also known as CPP, is a chemical compound that is widely used in scientific research. It belongs to the class of piperidine compounds and has been found to have various biochemical and physiological effects. The purpose of

Aplicaciones Científicas De Investigación

Spasmolytic Effects

- A study by Stochla and Grzybek-Kania (1975) investigated the spasmolytic effect of a similar piperidine derivative on the smooth musculature of guinea pig isolated intestine, revealing both direct and indirect myolytic action (Stochla & Grzybek-Kania, 1975).

Antimicrobial Activity

- Research by Vinaya et al. (2009) focused on the synthesis of piperidine derivatives and their antimicrobial activity against pathogens affecting tomato plants. This study highlighted the importance of the structure-activity relationship in enhancing antibacterial efficacy (Vinaya et al., 2009).

Histamine H3 Receptor Binding

- A 2009 study by Łażewska et al. investigated unsymmetrical diether derivatives of piperidine for their histamine H(3) receptor binding affinities. They found that certain compounds showed significant in vitro affinities in the nanomolar concentration range (Łażewska et al., 2009).

Calcium-Channel-Blocking and Antihypertensive Activity

- Shanklin et al. (1991) synthesized a series of piperidine compounds as calcium-channel blockers and antihypertensive agents. The study highlighted specific structural features that enhanced the compounds' potency (Shanklin et al., 1991).

Sigma Receptor Binding and CNS Disorders

- Berardi et al. (2003) explored chiral piperidine derivatives for their binding at sigma receptors and potential application in central nervous system disorders. This research emphasized the influence of chiral centers in increasing selective sigma(1) binding (Berardi et al., 2003).

Antiallergy Activity

- A study by Walsh et al. (1989) synthesized piperidinederivatives and evaluated them for antiallergy activity. They discovered potent activity in certain analogues, highlighting their potential as antiallergic agents (Walsh, Franzyshen, & Yanni, 1989).

Gastric Antisecretory Agents

- Research by Scott et al. (1983) on 4-(diphenylmethyl)-1-piperidinemethanimine compounds revealed their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott, Jacoby, Mills, Bonfilio, & Rasmussen, 1983).

Antileukemic Activity

- Vinaya et al. (2011) synthesized piperidine derivatives and assessed their antileukemic activity, identifying compounds with potent inhibitory effects on leukemia cells (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).

Solid-State Characterization

- Karthik et al. (2021) conducted a comprehensive study on the structural and thermal properties of a synthesized piperidine compound, adding valuable information to the field of crystallography (Karthik, Kumara, Naveen, Mallesha, Mallu, Urs, & Lokanath, 2021).

Stearoyl-CoA Desaturase 1 Inhibitors

- Xin et al. (2008) discovered novel piperidine-aryl urea-based inhibitors of stearoyl-CoA desaturase1 (SCD1), which showed potent in vivo activity and potential for therapeutic applications (Xin, Zhao, Serby, Liu, Liu, Szczepankiewicz, Nelson, Smith, Suhar, Janis, Cao, Camp, Collins, Sham, Surowy, & Liu, 2008).

Local Anesthetic Drugs

- Schmidt (2005) characterized two local anesthetic drugs, including a piperidine derivative, providing insight into their thermal behavior and crystal polymorphism, which is critical for pharmaceutical applications (Schmidt, 2005).

Propiedades

IUPAC Name |

1-[3-(4-chlorophenoxy)propyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO/c15-13-5-7-14(8-6-13)17-12-4-11-16-9-2-1-3-10-16/h5-8H,1-4,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCQAEIRNSCPRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCOC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(4-Chlorophenoxy)propyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5110810.png)

![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)

![1-[2-(4-biphenylyl)-9-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B5110839.png)

![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)

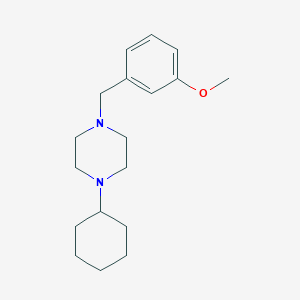

![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)

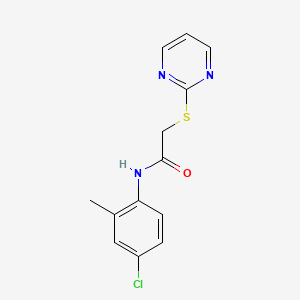

![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)

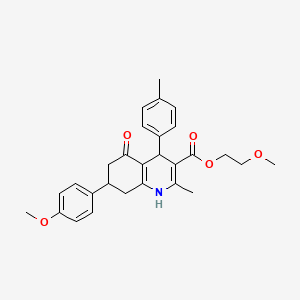

![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)